molecular formula C24H24N2O2S B2965353 2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392248-37-2

2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2965353
CAS RN: 392248-37-2
M. Wt: 404.53
InChI Key: UDJDNZHKKFEVEG-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . Benzo[b]thiophene-2-carboxamide is known to have a molecular weight of 177.23 .


Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives, has been achieved using cyclohexan-1,4-dione and cyanoacetylhydrazine . This process involves several heterocyclization reactions . Another study has reported the synthesis of benzo[b]thiophene derivatives through a series of lithiation reactions at temperatures ranging from -78 °C to room temperature .


Molecular Structure Analysis

While specific structural analysis data for “2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” was not found, it is known that benzo[b]thiophene derivatives have a complex structure with a highly electrophilic α,β-unsaturated carbonyl system . The structure assumes a linear or nearly planar configuration .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, a key starting material, has been reacted with aryldiazonium salts, and the products were cyclized when reacted with either malononitrile or ethyl cyanoacetate .

Scientific Research Applications

Medicinal Chemistry: Anticancer Activity

Thiophene derivatives, including our compound of interest, have been studied for their potential anticancer properties. They are known to exhibit a variety of pharmacological activities, and some derivatives have shown promising results in inhibiting cancer cell growth . For instance, certain thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing moderate to good anticancer activity .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized for their electronic properties. They play a significant role in the development of organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of thiophene units into the molecular structure can enhance the charge transport properties, making them suitable for electronic applications.

Environmental Applications: Acetylcholinesterase Inhibitors

Some thiophene derivatives have been explored as acetylcholinesterase inhibitors, which can be used in the treatment of neurodegenerative diseases like Alzheimer’s . These compounds can also have environmental implications, as acetylcholinesterase inhibitors are used in the development of pesticides that are less harmful to non-target species.

Biotechnology: STING Agonists

The STING (Stimulator of Interferon Genes) pathway is crucial in the immune response. Thiophene derivatives have been designed and synthesized to act as STING agonists, which can trigger immune responses and have potential applications in antitumor therapies . These compounds can activate the STING pathway, leading to the production of interferons and proinflammatory cytokines.

Industrial Uses: Corrosion Inhibitors

Thiophene derivatives are also known for their application as corrosion inhibitors in industrial settings . They can be used to protect metals and alloys from corrosion, thereby extending the life of industrial machinery and reducing maintenance costs.

Pharmaceutical Research: Drug Development

Thiophene derivatives are an important class of compounds in pharmaceutical research. They form the backbone of several commercially available drugs and are used to synthesize new drug molecules with potential therapeutic effects . The structural diversity and biological activity of thiophene derivatives make them valuable in the search for new medications.

Future Directions

The future directions for research on “2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could involve further exploration of their potential anti-cancer properties and their role as kinase inhibitors . Additionally, the development of more general and efficient procedures to construct the benzo[b]thiophene ring system is still an ongoing, intensive research area .

properties

IUPAC Name

2-[(4-benzylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-15-7-12-20-19(13-15)21(22(25)27)24(29-20)26-23(28)18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJDNZHKKFEVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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